Salzmannianoside A

Description

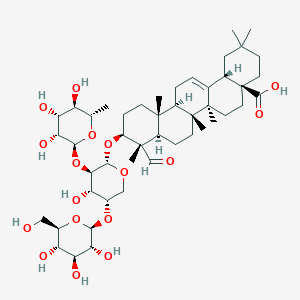

Salzmannianoside A is a triterpenoid saponin isolated from Serjania salzmanniana (Sapindaceae), a plant species studied for its bioactive secondary metabolites. Structurally, it is characterized as 3-O-([β-D-glucopyranosyl-(1→4)]-[α-L-rhamnopyranosyl-(1→2)]-α-L-arabinopyranosyl)gypsogenin, featuring gypsogenin as its aglycone core linked to a branched trisaccharide moiety . This compound exhibits notable antifungal activity against human pathogenic fungi, including Cryptococcus neoformans, Candida albicans, and Aspergillus fumigatus, with minimal inhibitory concentrations (MICs) reported in the range of 70–250 µg mL⁻¹ depending on the fungal strain . Additionally, this compound demonstrates molluscicidal activity against Biomphalaria glabrata (a schistosomiasis vector), with efficacy dependent on concentration, achieving 70–100% mortality at 10 ppm . Its bioactivity is attributed to the amphiphilic nature of saponins, which disrupt microbial and cellular membranes.

Properties

Molecular Formula |

C47H74O17 |

|---|---|

Molecular Weight |

911.1 g/mol |

IUPAC Name |

(4aS,6aR,6aS,6bR,8aR,9S,10S,12aR,14bS)-9-formyl-10-[(2S,3R,4S,5S)-4-hydroxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid |

InChI |

InChI=1S/C47H74O17/c1-22-30(50)33(53)35(55)38(60-22)64-37-32(52)26(62-39-36(56)34(54)31(51)25(19-48)61-39)20-59-40(37)63-29-11-12-43(4)27(44(29,5)21-49)10-13-46(7)28(43)9-8-23-24-18-42(2,3)14-16-47(24,41(57)58)17-15-45(23,46)6/h8,21-22,24-40,48,50-56H,9-20H2,1-7H3,(H,57,58)/t22-,24-,25+,26-,27+,28+,29-,30-,31+,32-,33+,34-,35+,36+,37+,38-,39-,40-,43-,44-,45+,46+,47-/m0/s1 |

InChI Key |

SKHHYJVYSRMYHD-YDIXZRNLSA-N |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@H](CO[C@H]2O[C@H]3CC[C@]4([C@H]([C@]3(C)C=O)CC[C@@]5([C@@H]4CC=C6[C@]5(CC[C@@]7([C@H]6CC(CC7)(C)C)C(=O)O)C)C)C)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)O)O)O)O |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(C(COC2OC3CCC4(C(C3(C)C=O)CCC5(C4CC=C6C5(CCC7(C6CC(CC7)(C)C)C(=O)O)C)C)C)OC8C(C(C(C(O8)CO)O)O)O)O)O)O)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Salzmannianoside A belongs to a broader class of triterpenoid saponins with structural and functional analogs. Below is a detailed comparison with three closely related compounds: Salzmannianoside B, Pulsatilla Saponin D, and Hederacolchiside A1.

Table 1: Comparative Analysis of this compound and Analogous Saponins

Structural and Functional Insights

Aglycone Influence: Gypsogenin (this compound) vs. Hederagenin (Salzmannianoside B, Hederacolchiside A1): Gypsogenin lacks the hydroxyl group at C-23 present in hederagenin, which may reduce polarity and alter membrane interaction dynamics . Oleanolic acid (Pulsatilla Saponin D) has a planar structure with a C-28 carboxyl group, enhancing solubility and bioactivity against C. tropicalis .

Glycosylation Patterns: The α-L-rhamnopyranosyl-(1→2)-α-L-arabinopyranosyl motif in this compound is critical for antifungal activity. Replacement with α-L-rhamnopyranosyl-(1→3) in Salzmannianoside B reduces potency against C. glabrata . Simpler glycosylation (e.g., Pulsatilla Saponin D) correlates with stronger molluscicidal effects but narrower antifungal spectra .

Bioactivity Profiles: this compound and B share antifungal targets but differ in kinetics (A is concentration-dependent; B is time-dependent) . Pulsatilla Saponin D’s oleanolic acid core enhances membrane disruption, explaining its superior molluscicidal activity despite weaker antifungal performance .

Q & A

Q. How can multi-omics integration enhance understanding of this compound’s biosynthesis pathways?

- Methodological Answer : Combine transcriptomics (RNA-seq of biosynthetic tissues), proteomics (MS-based enzyme identification), and metabolomics (GNPS molecular networking). Use correlation networks (e.g., WGCNA) to link gene clusters with metabolite abundance. Validate via heterologous expression in E. coli or yeast .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.